molecular formula C21H19NO9 B301276 methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate

methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate

Cat. No. B301276
M. Wt: 429.4 g/mol
InChI Key: GTGQRWQUWXPFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the isoindoline family and has a complex molecular structure that makes it an interesting target for synthesis and investigation.

Mechanism of Action

The mechanism of action of methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate has been shown to have a variety of biochemical and physiological effects. The compound has been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases such as arthritis. It has also been shown to have anti-cancer properties, which may make it useful for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate in lab experiments is its ability to inhibit specific enzymes and signaling pathways. This makes it a useful tool for investigating the mechanisms of inflammation and cancer development. However, one of the limitations of using this compound in lab experiments is its complex molecular structure, which can make it difficult to synthesize and work with.

Future Directions

There are several future directions for research involving methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate. One potential direction is the development of new anti-inflammatory and anti-cancer therapies based on the compound's biochemical and physiological effects. Another potential direction is the investigation of the compound's mechanism of action and its interactions with other molecules and signaling pathways. Finally, the synthesis and investigation of analogs of the compound may lead to the development of new and more effective treatments for a variety of diseases.

Synthesis Methods

The synthesis of methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate is a multi-step process that involves several chemical reactions. The compound can be synthesized using a variety of methods, including the use of palladium-catalyzed coupling reactions, as well as other chemical transformations.

Scientific Research Applications

Methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate has been studied extensively for its potential applications in scientific research. The compound has been shown to have a variety of biological activities, including anti-inflammatory and anti-cancer properties.

properties

Product Name

methyl 2-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate

Molecular Formula

C21H19NO9

Molecular Weight

429.4 g/mol

IUPAC Name

methyl 2-[7-(diacetyloxymethyl)-1,3-dioxo-4,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-2-yl]benzoate

InChI

InChI=1S/C21H19NO9/c1-10(23)29-20(30-11(2)24)21-9-8-14(31-21)15-16(21)18(26)22(17(15)25)13-7-5-4-6-12(13)19(27)28-3/h4-9,14-16,20H,1-3H3

InChI Key

GTGQRWQUWXPFBW-UHFFFAOYSA-N

SMILES

CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC=CC=C4C(=O)OC)OC(=O)C

Origin of Product

United States

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